1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine
Description
Properties
Molecular Formula |
C10H15N3O2S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
1-(4-methylsulfanylpyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H15N3O2S2/c1-16-9-2-3-12-8-10(9)17(14,15)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 |
InChI Key |
OLMOKFFSBWCCHV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonyl group acts as an electron-withdrawing moiety, enabling nucleophilic displacement reactions. Piperazine’s secondary amine may participate in alkylation or acylation under basic conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using Cs₂CO₃ to form N-alkylated derivatives .
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine .
Example Reaction :
Oxidation of the Methylthio Group
The methylthio (-SMe) substituent undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) derivatives:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂/CH₃COOH | Sulfoxide | 0–5°C, 2–4 hours |
| mCPBA | Sulfone | RT, 12 hours |
This modification alters electronic properties, enhancing binding affinity in pharmacological contexts .
Reductive Cleavage of Sulfonamide
The sulfonamide bond is resistant to hydrolysis but may be reduced under harsh conditions:
-
Reduction : LiAlH₄ in THF cleaves the S-N bond, yielding piperazine and pyridinylthiol.
Mechanism :
Coupling Reactions via Piperazine Nitrogen
The piperazine nitrogen participates in metal-catalyzed cross-coupling:
-
Buchwald-Hartwig Amination : Forms arylpiperazine derivatives with aryl halides using Pd catalysts (e.g., Pd(OAc)₂) and Xantphos .
-
SNAr Reactions : Reacts with electron-deficient aryl fluorides (e.g., 2,4-difluoronitrobenzene) in DMSO at 80°C .
Example :
Functionalization of the Pyridine Ring
The pyridine ring undergoes electrophilic substitution, though steric hindrance from the sulfonamide group limits reactivity:
-
Nitration : Requires HNO₃/H₂SO₄ at 50°C, yielding 5-nitro derivatives .
-
Halogenation : Selectively brominates at the 2-position using Br₂/FeBr₃ .
Biological Interactions
While not a chemical reaction per se, the compound interacts with biological targets via:
-
Hydrogen bonding : Tetrazole-like interactions through sulfonamide oxygen.
-
π-Stacking : Pyridine ring engages aromatic residues in enzyme active sites .
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives containing piperazine and sulfonamide structures can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in vitro, suggesting a mechanism that could be harnessed for cancer therapy .
Treatment of Metabolic Syndrome
Metabolic syndrome encompasses conditions like obesity, insulin resistance, and hypertension. Compounds with similar structures have been evaluated for their ability to act as insulin sensitizers. For example, sulfonamide derivatives have shown promise in enhancing adipogenesis and improving glycemic control in preclinical models, indicating potential applications in managing type 2 diabetes .
Neuroprotective Effects
The neuroprotective properties of piperazine-based compounds are also noteworthy. Studies have highlighted their role in inhibiting cholinesterase activity and preventing amyloid-beta aggregation, which are critical factors in Alzheimer's disease pathology. This suggests that this compound could be developed as a multifunctional agent targeting neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant biological activity against several target enzymes and receptors. These studies often employ cell lines relevant to cancer and metabolic disorders to assess cytotoxicity and therapeutic efficacy.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative was tested for its ability to inhibit specific cancer pathways, showing promising results in reducing tumor growth in xenograft models.
- Case Study 2 : In a metabolic syndrome model, a piperazine derivative improved insulin sensitivity significantly compared to controls, highlighting its potential as an antihyperglycemic agent.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the sulfonyl-piperazine scaffold significantly influence solubility, lipophilicity, and bioactivity. Below is a comparative table of key analogs:
- Electron-Donating vs. In contrast, fluorophenyl (e.g., 18F-DASA-23) or nitro groups (e.g., 1-[(4-nitrophenyl)sulfonyl]piperazine ) are electron-withdrawing, altering binding affinity and metabolic stability .
- Hydrophobicity: Methylthio substituents enhance lipophilicity compared to hydrophilic sulfonamide derivatives (e.g., sulfamoyl-aminophenyl groups in ) .
Biological Activity
1-((4-(Methylthio)pyridin-3-yl)sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₄N₂O₂S₂
- Molecular Weight : 302.36 g/mol
The structure features a piperazine ring linked to a pyridine derivative through a sulfonyl group, which is known to enhance biological activity.
This compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antiviral Properties : Research indicates that piperazine derivatives can exhibit antiviral effects, potentially targeting viral replication pathways .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing central nervous system activities .
Cancer Treatment
A study on piperazine derivatives revealed that modifications in the piperazine ring significantly affected their anticancer properties. For instance, compounds with specific substitutions showed enhanced cytotoxicity against prostate cancer cells (PC3) by inducing DNA damage and cell cycle arrest at the G2/M phase .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.52 ± 0.11 | Induces apoptosis |
| Compound B | 14.5 | Inhibits androgen receptor |
Antiviral Activity
Research has highlighted the potential of piperazine derivatives in combating viral infections. A specific derivative demonstrated potent inhibition against HIV strains with resistance mutations, showcasing an EC50 value of 60 nM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine ring can lead to significant changes in biological activity. For example, substituents at the 4-position of the piperazine ring have been crucial in enhancing anticancer efficacy and receptor binding affinity .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-((4-(methylthio)pyridin-3-yl)sulfonyl)piperazine, and how can reaction conditions be optimized?
Synthesis typically involves sulfonylation of piperazine derivatives. For example:
- Sulfonylation : React 4-(methylthio)pyridine-3-sulfonyl chloride with piperazine under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous DCM or THF at 0–25°C .
- Optimization : Control stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and monitor pH to prevent side reactions. Purification via silica gel chromatography (eluent: DCM/MeOH 9:1) yields >70% purity .
- Validation : Confirm structure via H/C NMR (e.g., piperazine protons at δ 2.8–3.2 ppm; pyridyl protons at δ 7.5–8.5 ppm) and HRMS (calculated [M+H]+: 316.08) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Spectroscopic Analysis :
- NMR : Assign peaks using H-H COSY and HSQC for piperazine and pyridyl moieties. Sulfonyl groups show deshielded C signals at ~55–60 ppm .
- Mass Spectrometry : Use ESI-HRMS to confirm molecular ion and fragmentation patterns (e.g., loss of SO₂ or methylthio groups) .
- Physicochemical Profiling :
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase Inhibition : Screen against JAK3 or GSK-3β (IC₅₀ < 100 nM for related sulfonylpiperazines) using ADP-Glo™ assays .
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution (MIC range: 8–64 µg/mL) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with enhanced target affinity?
Q. What strategies resolve discrepancies between in vitro potency and cellular efficacy?
- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human S9 fraction). If t₁/₂ < 30 min, modify methylthio to CF₃ or incorporate electron-withdrawing groups .
- Membrane Permeability : Use Caco-2 assays. For Papp < 1 × 10⁻⁶ cm/s, introduce N-methylation or prodrug strategies (e.g., acetylated piperazine) .
Q. How can structural modifications improve pharmacokinetic properties without compromising activity?
Q. What toxicological assessments are critical for preclinical development?
- Acute Toxicity : Dose rodents (10–100 mg/kg) and monitor for neurobehavioral effects (e.g., tremors, linked to piperazine CNS penetration) .
- Genotoxicity : Conduct Ames tests (±S9 metabolic activation); sulfonyl groups may require SAR adjustment if mutagenic .
Data Contradictions and Validation
Q. How should researchers address conflicting SAR data in kinase inhibition studies?
Q. What analytical methods confirm compound stability under experimental conditions?
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via UPLC-PDA. Sulfonylpiperazines degrade at pH >10 via hydrolysis .
- Light Sensitivity : Store at -20°C in amber vials; methylthio groups oxidize to sulfoxides under UV light .
Methodological Resources
| Assay Type | Protocol | Reference |
|---|---|---|
| Kinase Inhibition | ADP-Glo™ (Promega) | |
| LogP Determination | HPLC (MeOH/H₂O) | |
| Metabolic Stability | Human liver microsomes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
